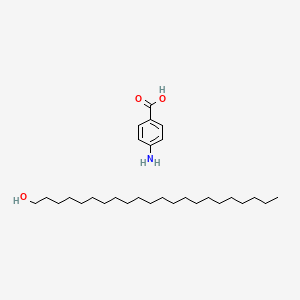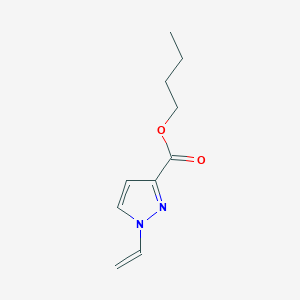
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is a class of five-membered heterocycles containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 1-ethenyl-1H-pyrazole-3-carboxylate typically involves a cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or β-enaminones . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve scalable one-pot procedures. These methods may include the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine to form pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for reduction, and aryl halides for substitution. The reactions are typically carried out under mild conditions with solvents like DMSO and catalysts such as copper powder .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .
Applications De Recherche Scientifique
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of butyl 1-ethenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with enzymes and receptors, influencing various biochemical pathways. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1H-pyrazole-3-carboxylic acid
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
- 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
122609-03-4 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
butyl 1-ethenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-8-14-10(13)9-6-7-12(4-2)11-9/h4,6-7H,2-3,5,8H2,1H3 |
Clé InChI |
QKYYNJWAQVAMBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=NN(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
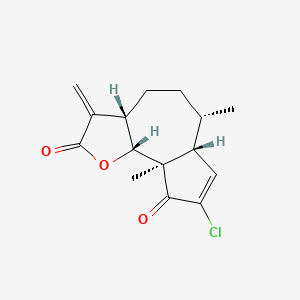
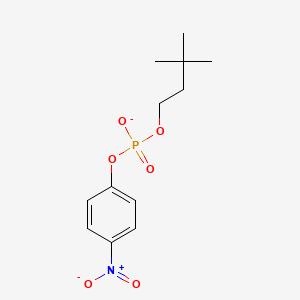
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)


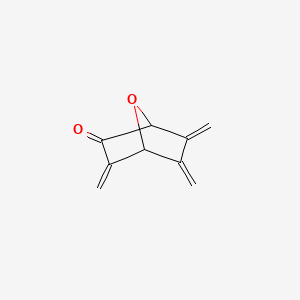
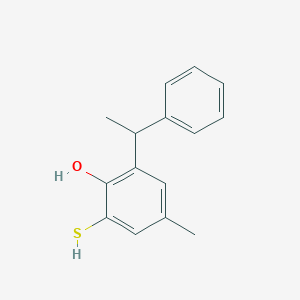
![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
